Combretastatin B-3
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Overview
Description
4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol is a chemical compound characterized by the presence of a benzene ring substituted with a 3,4,5-trimethoxyphenyl group and a 1,2-diol group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 1,2-dihydroxybenzene.
Formation of Intermediate: The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate reagent to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction conditions to yield the final product, 4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but differs in its overall structure and biological activity.
4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol: Similar in structure but may have different substituents or functional groups.
Uniqueness
4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
116518-76-4 |
---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H20O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h6-10,18-19H,4-5H2,1-3H3 |
InChI Key |
SFWXNQDSPCKFAW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)O |
116518-76-4 | |
Synonyms |
combretastatin B-3 combretastatin B3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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